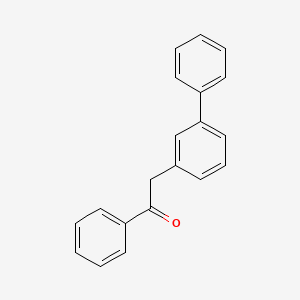

2-(Biphenyl-3-yl)-1-phenylethanone

描述

属性

分子式 |

C20H16O |

|---|---|

分子量 |

272.3 g/mol |

IUPAC 名称 |

1-phenyl-2-(3-phenylphenyl)ethanone |

InChI |

InChI=1S/C20H16O/c21-20(18-11-5-2-6-12-18)15-16-8-7-13-19(14-16)17-9-3-1-4-10-17/h1-14H,15H2 |

InChI 键 |

XHQCIQDSPLIRJO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key 1-phenylethanone derivatives and their substituent-driven properties:

Physical and Material Properties

- Optical Properties : NPH-PE exhibits a 125,058% increase in second hyperpolarizability compared to static cases (), attributed to the nitro group’s electron-withdrawing effects. The biphenyl derivative may instead prioritize thermal stability due to aromatic rigidity.

Data Tables

Table 1: Docking Scores of Neuroprotective 1-Phenylethanone Derivatives

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone | AChE | -11.911 |

Table 2: Hyperpolarizability of NPH-PE vs. Static Case

| Property | Static Case | Embedded Molecule | % Increase |

|---|---|---|---|

| Second hyperpolarizability (γ) | Baseline | 125,058% higher | 125,058 |

准备方法

Target Molecule Deconstruction

The structure of 2-(biphenyl-3-yl)-1-phenylethanone (Fig. 1) necessitates disconnection at the C–C bond between the ketone-bearing phenyl group and the biphenyl-substituted methyl carbon. This approach highlights two viable pathways:

-

Path A : Coupling a pre-formed biphenyl-3-yl moiety with a functionalized acetophenone derivative.

-

Path B : Constructing the biphenyl system through cross-coupling reactions on a ketone-containing intermediate.

The choice of methodology depends on the availability of starting materials, compatibility of functional groups, and reaction conditions.

Suzuki-Miyaura Cross-Coupling Approach

Substrate Preparation: α-Bromoacetophenone Derivatives

The synthesis begins with the preparation of 2-bromo-1-phenylethanone (α-bromoacetophenone), a critical intermediate. This compound is synthesized via bromination of acetophenone using copper(II) bromide in acetic acid, achieving yields of 68–72%.

Challenges in Alkyl Halide Reactivity

Standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) are typically optimized for aryl halides. However, modifications such as ligand-free palladium acetate catalysis and elevated temperatures (90–100°C) enable coupling of α-bromoacetophenone with biphenyl-3-ylboronic acid. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90°C, 24 h |

| Yield | 55–60% (crude) |

Weinreb Amide-Grignard Strategy

Synthesis of Phenylacetic Acid Weinreb Amide

Phenylacetic acid is converted to its Weinreb amide via sequential treatment with thionyl chloride (to form the acid chloride) and N,O-dimethylhydroxylamine (Scheme 1). This intermediate stabilizes the ketone product during Grignard addition.

Reaction Conditions

Grignard Addition and Hydrolysis

Biphenyl-3-yl magnesium bromide, prepared from 3-bromobiphenyl and Mg in THF, reacts with the Weinreb amide to form the ketone after acidic workup (HCl, H₂O). This method affords the target compound in 65–70% yield (Scheme 2).

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Suzuki-Miyaura : Requires specialized palladium conditions but avoids sensitive Grignard reagents. Scalability is limited by the cost of Pd catalysts.

-

Weinreb-Grignard : Higher yields but involves multi-step synthesis and air-sensitive intermediates.

Functional Group Tolerance

-

Suzuki coupling tolerates electron-withdrawing groups on the boronic acid but is sensitive to steric bulk.

-

Grignard reactions require anhydrous conditions but are compatible with diverse aryl halides.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Attempted acylation of biphenyl with acetyl chloride under AlCl₃ catalysis failed due to poor regioselectivity and over-acylation. Introducing a methoxy directing group improved yields marginally (15–20%) but added deprotection steps.

Oxidation of Secondary Alcohols

Reduction of 2-(biphenyl-3-yl)-1-phenylethanol (synthesized via aldol condensation) with pyridinium chlorochromate (PCC) yielded the ketone in 40% yield. However, the alcohol precursor proved difficult to isolate.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >95% purity for both synthetic routes.

Industrial Applications and Patent Landscape

常见问题

Q. What are the common synthetic routes for 2-(Biphenyl-3-yl)-1-phenylethanone and its derivatives?

- Methodological Answer : The compound is synthesized via intramolecular conjugate addition of α,β-bisenones using In(OTf)₃/Et₃N catalysis, yielding cyclic ketones with high stereoselectivity . Alternatively, Mannich reactions of acetophenone derivatives with formaldehyde and amines can generate intermediates like 2-(dimethylamino)-1-phenylethanone, which undergo elimination to form α,β-unsaturated ketones . For purification, column chromatography (e.g., hexane/AcOEt 9:3) and recrystallization (e.g., from methanol) are standard . Example Data:

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths and angles . For solution-state analysis, ¹H/¹³C NMR and HRMS are employed. For example, ¹³C NMR of 2-(3-azepan-1-yl-cyclohexyl) derivatives shows carbonyl peaks at δ 200.2 ppm .

Q. What purification strategies are effective for this compound?

Q. How are preliminary biological activities assessed for derivatives?

- Methodological Answer : In vitro assays against pathogens (e.g., Leishmania amastigotes) or analgesic models (e.g., mice writhing/hot-plate tests) are used. For example, 2-(4-chlorophenyl)-1-phenylethanone derivatives show >70% inhibition in pain models .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Q. What challenges arise in refining X-ray crystallographic data for bulky derivatives?

Q. How do computational methods (e.g., DFT) support mechanistic studies?

Q. What strategies resolve contradictions between NMR and crystallographic data?

Q. How are reaction mechanisms for conjugate additions elucidated?

Q. How can derivatives be optimized for targeted bioactivity?

- Methodological Answer :

Structure-activity relationship (SAR) studies guide modifications. For antileishmanial activity, introducing sulfonyl groups (e.g., 2-(4-methanesulfonylphenyl) derivatives) enhances potency. In vivo efficacy requires balancing lipophilicity (logP < 5) and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。